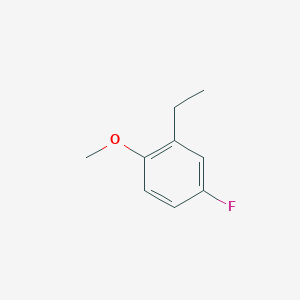

2-Ethyl-4-fluoro-1-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-4-fluoro-1-methoxybenzene is an aromatic compound with a benzene ring substituted with an ethyl group, a fluorine atom, and a methoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The fluorine and methoxy groups can be introduced through halogenation and methylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, alkylation, and methylation under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-4-fluoro-1-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The compound can be reduced to remove the fluorine or methoxy groups.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield 2-fluoro-4-methoxybenzoic acid, while substitution reactions can produce various halogenated derivatives .

Aplicaciones Científicas De Investigación

Pharmaceuticals

2-Ethyl-4-fluoro-1-methoxybenzene serves as a building block in drug synthesis due to its structural properties. Compounds with similar structures have shown potential as:

- Antimicrobial Agents : Preliminary studies suggest that derivatives may exhibit antimicrobial properties, making them candidates for further investigation in drug development.

- Anti-inflammatory Compounds : Similar compounds have demonstrated anti-inflammatory effects, which could be explored for therapeutic applications in treating inflammatory diseases.

Materials Science

The compound's unique properties make it suitable for use in:

- Polymer Chemistry : Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance.

- Fluorinated Materials : The presence of fluorine can improve hydrophobicity and chemical inertness, making it valuable for coatings and specialty materials.

Case Study 2: Polymer Applications

Research into the use of fluorinated aromatic compounds in polymer formulations has shown that incorporating such compounds can lead to improved mechanical properties and resistance to solvents. This positions this compound as a candidate for enhancing polymer performance.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-4-fluoro-1-methoxybenzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the fluorine and methoxy groups can influence the reactivity and orientation of these reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Ethyl-4-chloro-1-methoxybenzene: Similar structure but with a chlorine atom instead of fluorine.

2-Ethyl-4-fluoro-1-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

2-Methyl-4-fluoro-1-methoxybenzene: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

2-Ethyl-4-fluoro-1-methoxybenzene is unique due to the combination of its substituents, which can influence its chemical reactivity and physical properties. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications .

Actividad Biológica

2-Ethyl-4-fluoro-1-methoxybenzene, also known as p-fluoroanisole , is an organic compound with the molecular formula C9H11FO and a molecular weight of approximately 154.18 g/mol. This compound features a benzene ring substituted with an ethyl group, a fluorine atom, and a methoxy group. The unique arrangement of these substituents contributes to its potential biological activity and applications in various fields, particularly in medicinal chemistry.

The presence of the fluorine atom enhances the compound's stability and resistance to metabolic degradation, which is advantageous in pharmaceutical applications. The methoxy group can influence the compound's solubility and reactivity, making it a candidate for further investigation in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile reacting with electrophiles. The specific interactions within biological systems are still under investigation but may involve:

- Enzyme Inhibition : Similar compounds often exhibit inhibitory effects on specific enzymes, which could be explored further.

- Receptor Binding : Potential interactions with biological receptors that could lead to pharmacological effects.

Biological Activity Research Findings

Research into the biological activity of this compound is limited but suggests several potential interactions:

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, indicating that this compound may possess similar effects.

- Anti-inflammatory Properties : Certain derivatives have been studied for their anti-inflammatory effects, suggesting that this compound could also be beneficial in this regard.

- Pharmacological Potential : Investigations into its pharmacophore characteristics reveal possible applications in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethyl-4-chloro-1-methoxybenzene | C9H11ClO | Chlorine substitution; studied for similar activities |

| 2-Ethyl-4-fluoro-1-hydroxybenzene | C9H11FHO | Hydroxyl group instead of methoxy; diverse reactivity |

| 2-Methyl-4-fluoro-1-methoxybenzene | C9H11FO | Methyl substitution alters reactivity; potential uses |

The variations in substituent groups significantly influence the chemical reactivity and biological activity of these compounds.

Case Studies and Experimental Data

While specific case studies on this compound are sparse, studies on structurally related compounds have provided insights into potential biological mechanisms:

- Study on Antimicrobial Activity : A study investigated the antimicrobial properties of fluorinated aromatic compounds, revealing that structural modifications can enhance efficacy against bacterial strains.

- Inflammation Model Studies : Research involving similar methoxy-substituted compounds demonstrated reduced inflammatory markers in animal models, suggesting a pathway for further exploration with this compound.

Propiedades

IUPAC Name |

2-ethyl-4-fluoro-1-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGKGFVRKKKZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.